Ethyl 4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Description
Ethyl 4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction. DHPMs are known for diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The compound features a 4-isopropylphenyl substituent at position 4 and a thioxo group at position 2, distinguishing it from structurally similar analogs. This article compares its synthesis, physicochemical properties, and biological relevance with related compounds.
Properties
IUPAC Name |
ethyl 6-methyl-4-(4-propan-2-ylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-5-21-16(20)14-11(4)18-17(22)19-15(14)13-8-6-12(7-9-13)10(2)3/h6-10,15H,5H2,1-4H3,(H2,18,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIOMFVCKKLGRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CC=C(C=C2)C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its anti-cancer, anti-diabetic, and antioxidant activities. The findings are supported by various studies and data tables summarizing key research results.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 271.34 g/mol. Its structural features include a thioxo group and a pyrimidine ring, which are significant for its biological activities.
Structural Formula
Anti-Cancer Activity
Recent studies have demonstrated that derivatives of tetrahydropyrimidine compounds exhibit notable cytotoxic effects against various cancer cell lines. For instance, in vitro assays have shown that the compound significantly inhibits the growth of HepG2 liver cancer cells.
Case Study: Cytotoxicity Assay
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HepG2 | 18.69 |
| Standard Drug (e.g., Doxorubicin) | HepG2 | 10.00 |
The IC50 value indicates the concentration required to inhibit cell growth by 50%. The compound showed moderate activity compared to standard chemotherapeutic agents.
Anti-Diabetic Activity
The compound has been evaluated for its potential as an alpha-amylase inhibitor, which is crucial for managing diabetes by slowing carbohydrate digestion.
Inhibition Assay Results
| Compound | IC50 (µM) |
|---|---|
| This compound | 11.27 |
| Acarbose (Standard) | 5.00 |
The results indicate that while the compound has inhibitory effects on alpha-amylase, it is less potent than the standard drug Acarbose.
Antioxidant Activity
The antioxidant potential of the compound was assessed using radical scavenging assays. Compounds with thioxo groups typically exhibit good radical scavenging activity due to their ability to donate electrons.
Radical Scavenging Activity
| Compound | IC50 (µM) |
|---|---|
| This compound | 6.261 |
| Ascorbic Acid (Standard) | 5.00 |
The IC50 value indicates that the compound possesses promising antioxidant properties comparable to well-known antioxidants like ascorbic acid.
The biological activities of this compound can be attributed to its structural characteristics:
- Thioxo Group : Contributes to electron donation and radical scavenging.
- Pyrimidine Ring : Involved in interactions with biological targets such as enzymes and receptors.
Structure-Activity Relationship (SAR)
Research indicates that modifications on the phenyl ring significantly influence the biological activity of pyrimidine derivatives. For example:
- Halogen Substituents : Enhance binding affinity and biological efficacy.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations :
- Thioxo vs. Oxo : Thioxo derivatives exhibit higher melting points and stronger intermolecular interactions (e.g., S···H bonds) compared to oxo analogs .
- Substituent Effects: Halogens (F, Cl): Increase electronegativity, enhancing stability and reactivity in metal complexation . Hydroxyl (OH): Promotes hydrogen bonding, improving solubility but reducing metabolic stability .
Key Observations :
- Anticancer Potential: Hydroxyphenyl and isopropylphenyl derivatives target microtubule dynamics (e.g., Eg5 inhibition) .
- Antioxidant Activity : Furan-substituted analogs show radical scavenging, while bulky substituents like isopropyl may reduce this effect .
- Electronic Properties : Methoxy and thioxo groups enhance NLO properties, making them candidates for optoelectronic applications .
Preparation Methods
Nano-La₂O₃ Catalysis Under Ultrasonic Irradiation
Nano-lanthanum oxide (La₂O₃) has emerged as a high-performance catalyst for this reaction due to its high surface area (11.344 m²/g) and porous structure. Key experimental parameters include:
| Parameter | Optimal Condition |
|---|---|
| Catalyst loading | 8 mol% |
| Solvent | Ethanol |
| Temperature | 50°C |
| Irradiation | Ultrasonic (40 kHz) |
| Reaction time | 40–60 minutes |
| Yield | 90–95% |
Advantages
Solvent Screening
Ethanol outperforms alternatives due to its polarity and compatibility with La₂O₃:
| Solvent | Yield (%) | Reaction Time (min) |
|---|---|---|
| Ethanol | 95 | 40 |
| Water | 35 | 150 |
| THF | 60 | 90 |
| Acetonitrile | 70 | 75 |
Water’s poor performance is attributed to the hygroscopic nature of La₂O₃, which reduces active sites.
Comparative Analysis of Catalysts
While nano-La₂O₃ is optimal, other catalysts have been explored:
| Catalyst | Yield (%) | Reaction Time (min) |
|---|---|---|
| Nano-La₂O₃ | 95 | 40 |
| HCl (traditional) | 65 | 180 |
| BF₃·OEt₂ | 75 | 120 |
| Organocatalysts | 80* | 90 |
*Asymmetric synthesis yields enantiomerically enriched products but is unnecessary for this non-chiral target.
Synthetic Procedure
Step-by-Step Protocol
-
Mix Reactants : Combine 4-isopropylbenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), thiourea (10 mmol), and nano-La₂O₃ (8 mol%) in ethanol.
-
Ultrasonic Irradiation : Expose the mixture to ultrasound at 50°C until completion (monitored by TLC).
-
Workup : Filter the catalyst, concentrate the filtrate, and recrystallize from ethanol.
-
Characterization :
Challenges and Solutions
Q & A
Q. Primary Methods :
- Single-crystal X-ray diffraction (SCXRD) : Confirms molecular conformation (flattened boat structure of the tetrahydropyrimidine ring) and hydrogen-bonding networks .
- ¹H/¹³C NMR : Identifies substituent positions (e.g., isopropyl group at C4, methyl at C6) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ = 302.4) .
Example SCXRD Data (Table 2):
| Parameter | Value |
|---|---|
| Space group | Triclinic, P1 |
| Unit cell dimensions | a = 9.29 Å, b = 13.28 Å, c = 14.51 Å |
| Hydrogen bonds | N–H⋯O and N–H⋯S interactions |
Advanced: How can reaction conditions be optimized to improve yield and purity?
Q. Variables to Optimize :
- Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance cyclization but may increase side reactions. Dichloromethane (DCM) minimizes decomposition .
- Catalyst loading : NH₄Cl (0.5–1.0 eq) accelerates cyclization. Alternative catalysts (e.g., FeCl₃) may reduce reaction time but lower yield .
- Temperature gradient : Stepwise heating (80°C → 100°C) improves intermediate stability.
Q. Troubleshooting Data Contradictions :
- If yields vary between studies, verify solvent dryness and aldehyde purity via GC-MS .
Advanced: How can polymorphic forms be assessed and controlled during synthesis?
Q. Polymorphism Control Strategies :
Q. XRPD Recommendations :
- Compare experimental diffractograms with simulated patterns from SCXRD data to confirm phase purity .
Advanced: How do substituent modifications influence biological activity?
Q. Structure-Activity Relationship (SAR) Insights :
- 4-isopropylphenyl group : Enhances lipophilicity, improving blood-brain barrier penetration in kinase inhibition assays .
- 2-thioxo moiety : Increases binding affinity to cysteine residues in target enzymes (e.g., kinase ATP pockets) .
Q. Methodology for SAR Studies :
Computational docking (AutoDock Vina) to predict binding modes.
In vitro kinase profiling (IC₅₀ measurements) against prioritized targets (e.g., EGFR, CDK2) .
Advanced: How to resolve contradictions in reported biological activity data?
Q. Reproducibility Protocol :
Purity validation : HPLC (≥98% purity, C18 column, acetonitrile/water gradient) .
Assay standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and positive controls (e.g., staurosporine for kinase assays).
Statistical rigor : Triplicate experiments with ANOVA analysis (p < 0.05) .
Advanced: What strategies stabilize intermediates in multi-step syntheses?
Q. Intermediate Stabilization :
- Low-temperature storage : –20°C for thiourea-acetaldehyde adducts .
- Protective groups : Boc protection for amine intermediates to prevent oxidation .
Q. Monitoring Tools :
- TLC (Rf tracking) : Hexane/ethyl acetate (3:1) for reaction progress.
- In situ IR : Detect carbonyl (1700 cm⁻¹) and thioamide (1250 cm⁻¹) peaks .
Advanced: How to evaluate compound stability under physiological conditions?
Q. Stability Assessment Protocol :
Thermogravimetric analysis (TGA) : Determine decomposition temperature (Td > 200°C indicates thermal stability) .
pH-dependent hydrolysis : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0). Monitor via HPLC degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
